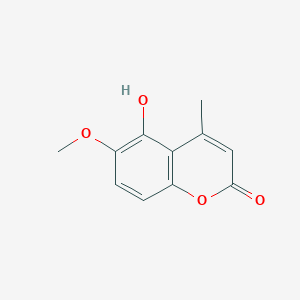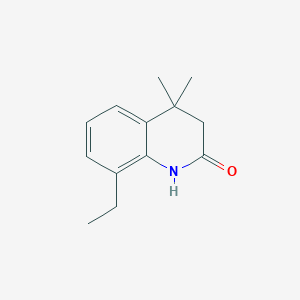
1-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes an ethyl group at the first position, a methoxy group at the sixth position, and a hydroxyl group at the seventh position of the tetrahydroisoquinoline core. Tetrahydroisoquinolines are known for their presence in various natural products and therapeutic agents, making them significant in medicinal chemistry .
Méthodes De Préparation
The synthesis of 1-ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol can be achieved through several synthetic routes. One common method involves the multicomponent reaction (MCR) strategy, which is known for its efficiency in generating molecular diversity and complexity. This method improves atom economy, selectivity, and yield of the product . Another approach includes the transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategy, which involves the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide or tert-butyl hydroperoxide .
Analyse Des Réactions Chimiques
1-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline derivatives, while reduction can yield various reduced forms of the compound.
Applications De Recherche Scientifique
1-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol involves its interaction with molecular targets such as dopamine receptors. Docking studies have shown that the compound’s arylamine units are positioned in the orthosteric binding pocket of dopamine D3 receptors, with the arylamide “tail” units residing in the secondary binding pocket. Hydrogen bonding between specific amino acids in the receptor and the compound stabilizes the interaction, contributing to its strong affinity and selectivity for dopamine D3 receptors .
Comparaison Avec Des Composés Similaires
1-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol can be compared with other similar compounds, such as:
6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol: This compound shares a similar core structure but lacks the ethyl group at the first position.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound has an additional methoxy group at the seventh position, which affects its binding affinity and selectivity towards dopamine receptors.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
1-ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol |
InChI |
InChI=1S/C12H17NO2/c1-3-10-9-7-11(14)12(15-2)6-8(9)4-5-13-10/h6-7,10,13-14H,3-5H2,1-2H3 |
Clé InChI |
NVVVVRNMEOHFAM-UHFFFAOYSA-N |
SMILES canonique |
CCC1C2=CC(=C(C=C2CCN1)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Amino-1-methyl-5-oxo-4,5-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B11896223.png)










![4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B11896303.png)
![4-Methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoxaline](/img/structure/B11896308.png)

